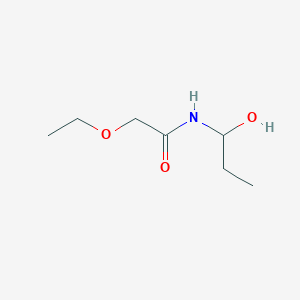![molecular formula C19H34N2O2 B8046443 (2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)
(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide involves several synthetic routes. One common method includes the reaction of specific aldehydes with primary amines under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the product. Advanced purification techniques are employed to isolate and purify the compound to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
CID 123456789: Shares a similar core structure but differs in functional groups.
CID 987654321: Exhibits similar reactivity but has different applications.
CID 112233445: Comparable in terms of synthesis but varies in its biological activity.
Uniqueness
(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide stands out due to its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-7-18(22)20-17(10-12(2)3)19(23)21-16-11-14(6)8-9-15(16)13(4)5/h7,12-17H,1,8-11H2,2-6H3,(H,20,22)(H,21,23)/t14?,15-,16+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGWMBVZDVRFL-HMQMGEFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC(=O)C(CC(C)C)NC(=O)C=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC[C@H]([C@@H](C1)NC(=O)[C@H](CC(C)C)NC(=O)C=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
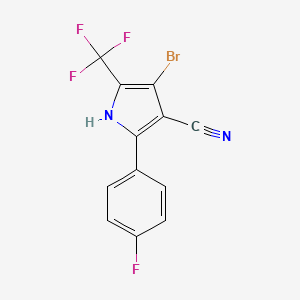
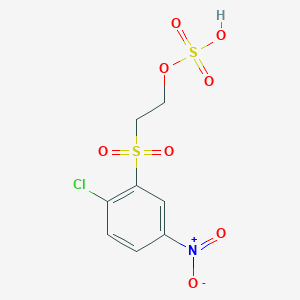
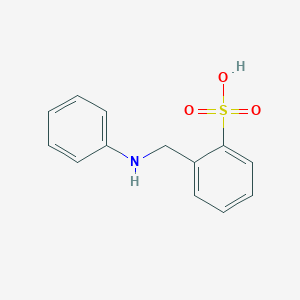
![4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
![4-Methoxy-3-methyl-7-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8046398.png)
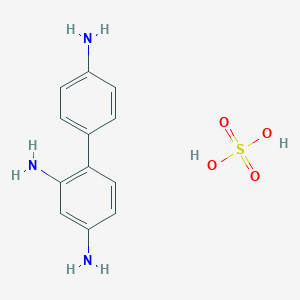
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)
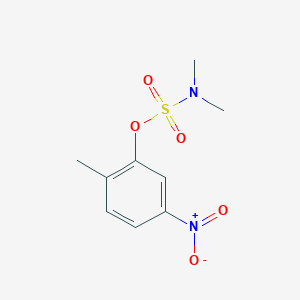
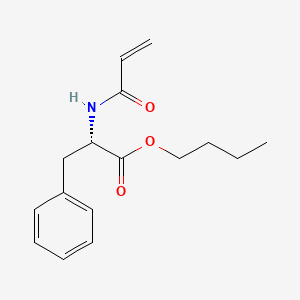
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)
